molecular formula C14H10N4O5S3 B12414178 Mt KARI-IN-5

Mt KARI-IN-5

Cat. No.: B12414178
M. Wt: 410.5 g/mol
InChI Key: WFMFLZBQKIAQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .

Preparation Methods

The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.

Chemical Reactions Analysis

Mt KARI-IN-5 undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mt KARI-IN-5 has several scientific research applications:

Mechanism of Action

Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .

Properties

Molecular Formula

C14H10N4O5S3

Molecular Weight

410.5 g/mol

IUPAC Name

4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17)

InChI Key

WFMFLZBQKIAQEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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